While [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is not explicitly mentioned in the provided papers, it can be classified as a substituted 1,2,4-triazole derivative with a 4-fluorophenyl substituent. 1,2,4-Triazole derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry, agricultural chemistry, and materials science [].
The presence of the 4-fluorophenyl group is a common feature in many pharmaceuticals and agrochemicals, often contributing to improved pharmacological properties and metabolic stability [].
Source and Classification
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms within the ring structure. This compound is specifically noted for its potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents.
Methods and Technical Details
The synthesis of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride typically involves several key steps:
Structure and Data
The molecular formula for [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is C9H10ClFN4. The structure features a triazole ring with a 4-fluorophenyl group attached at the third carbon and a methylamine group at the fifth position. The presence of chlorine indicates that this compound exists as a hydrochloride salt, which is significant for its solubility properties .
The InChI Key for this compound is HWMYFTYUGFWJJO-UHFFFAOYSA-N, which can be used for database searches to find more detailed chemical information.
Reactions and Technical Details
The chemical reactivity of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride can be attributed to its functional groups:
These properties make it a versatile candidate for further chemical modifications or derivatizations aimed at enhancing its pharmacological profile.
Process and Data
The mechanism of action for [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition occurs through competitive binding at active sites or allosteric modulation. The fluorophenyl group increases binding affinity and specificity, making it a potent inhibitor in various biological pathways .
Physical and Chemical Properties
Key physical and chemical properties of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride include:
These properties are essential for understanding how the compound behaves in different environments, particularly in pharmaceutical formulations .
Scientific Uses
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is primarily explored for its potential applications in:
[3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride represents a structurally optimized hybrid compound integrating three pharmaceutically significant elements: a fluorinated aryl system, a 1,2,4-triazole heterocycle, and a flexible methanamine side chain. This molecular architecture exemplifies modern rational drug design principles aimed at enhancing target engagement, pharmacokinetic properties, and synthetic versatility. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, featured in numerous clinically approved agents spanning antifungal (voriconazole), anticancer (anastrozole), and central nervous system therapeutics (alprazolam) [6]. Its bioisosteric properties allow effective mimicry of amide or carboxylic acid groups while conferring metabolic stability, hydrogen-bonding capability, and aromatic character critical for target binding [6]. The strategic incorporation of the 4-fluorophenyl moiety leverages fluorine's unique physicochemical attributes—including enhanced lipophilicity (π-bond contribution), membrane permeability, and metabolic blockade—to optimize bioavailability [7]. The pendant methanamine group, typically utilized as its hydrochloride salt for improved crystallinity and solubility, enables versatile derivatization through salt formation, reductive amination, acylation, or conjugation chemistry, facilitating structure-activity relationship (SAR) exploration and prodrug development [4] [8].
Table 1: Clinically Approved 1,2,4-Triazole-Containing Pharmaceuticals
Drug Name | Therapeutic Class | Key Structural Features | Biological Target |
---|---|---|---|
Anastrozole | Anticancer | 1,2,4-Triazole, phenyl, cyanomethyl | Aromatase enzyme |
Letrozole | Anticancer | 1,2,4-Triazole, benzonitrile, phenyl | Aromatase enzyme |
Voriconazole | Antifungal | 1,2,4-Triazole, fluoropyrimidine | Lanosterol 14α-demethylase (CYP51) |
Fluconazole | Antifungal | 1,2,4-Triazole, bis-fluorophenyl, propanol | Lanosterol 14α-demethylase (CYP51) |
Alprazolam | Anxiolytic | 1,2,4-Triazole, benzodiazepine core | GABA_A receptor |
The para-fluorophenyl substituent in [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride critically modulates pharmacodynamic and pharmacokinetic properties. Fluorine's high electronegativity (Pauling scale: 4.0) induces a strong dipole moment (typically 1.6–1.8 D for C₆H₄F) and alters electron distribution within the aryl ring, enhancing π-stacking interactions with tyrosine/phenylalanine residues in enzymatic pockets [7]. The C–F bond's exceptional strength (~485 kJ/mol) provides resistance against oxidative metabolism, particularly at the para-position where cytochrome P450-mediated hydroxylation constitutes a major metabolic pathway for non-fluorinated arenes. This metabolic stabilization extends plasma half-lives and reduces clearance rates by up to 10⁸-fold in fluorinated analogs compared to non-fluorinated counterparts [7]. Fluorine's small van der Waals radius (1.47 Å) allows near-isosteric replacement of hydrogen (1.20 Å) while significantly increasing lipophilicity (π = +0.14), thereby improving membrane penetration and cellular uptake [7]. Computational analyses (e.g., molecular electrostatic potential mapping) demonstrate that fluorination decreases electron density across the aryl ring, facilitating favorable electrostatic complementarity with cationic/electropositive regions in biological targets like kinase ATP-binding sites [2]. In the context of this compound, the 4-fluorophenyl group likely contributes to target affinity through both hydrophobic interactions and dipole-mediated binding while conferring enhanced metabolic stability.
Table 2: Effects of Fluorinated Aryl Groups on Drug Properties
Effect | Mechanism | Biological Consequence |
---|---|---|
Metabolic Blockade | Deactivation of oxidation-prone sites; steric hindrance to CYP450 oxidation | Increased plasma half-life; reduced clearance |
Lipophilicity Adjustment | Hydrophobic π-system enhancement; altered LogP (Δ +0.14 per fluorine) | Improved membrane permeability; tissue distribution |
Electronic Modulation | Inductive effects altering pKa; resonance contributions altering polarity | Enhanced target binding via dipole interactions |
Bioisosteric Replacement | Size similarity to H/OH groups; altered H-bonding capacity | Target compatibility with reduced metabolic liability |
The 1,2,4-triazole heterocycle serves as a multifunctional pharmacophoric element in kinase-targeted therapeutics, as evidenced by its incorporation into FAK (focal adhesion kinase) inhibitors like the potent compound 3d (IC₅₀ = 18.10 nM) reported in recent anticancer research [1]. Quantum mechanical studies reveal the triazole's electron-deficient character enables critical binding interactions: 1) N2–H functions as a hydrogen bond donor to backbone carbonyls (e.g., Glu500 in FAK), 2) N4 acts as a hydrogen bond acceptor to conserved hinge region residues (e.g., Cys502 NH in FAK), and 3) the aromatic system engages in π-stacking with catalytic lysine/phenylalanine residues [1] [6]. This dual hydrogen-bonding capability mimics the adenine motif of ATP, positioning 1,2,4-triazole derivatives as competitive kinase inhibitors. Molecular docking of triazole-containing FAK inhibitors demonstrates chelation of Mg²⁺ ions in the catalytic site through triazole nitrogen atoms, further stabilizing the inhibitor-enzyme complex [1]. Additionally, the planar triazole ring enables favorable hydrophobic contacts within the ribose pocket of kinases. The protonation state modulates binding—protonated 1,2,4-triazolium species enhance electrostatic interactions with phosphorylated activation loops, while neutral forms penetrate deeper into hydrophobic subpockets [4]. For [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, the triazole N1–H tautomer likely dominates in physiological conditions, optimizing hinge region binding through complementary H-bond donation and acceptance.
Table 3: 1,2,4-Triazole-Based Kinase Inhibitors and Their Activities
Compound | Kinase Target | Biological Activity (IC₅₀) | Key Structural Modifications | Reference |
---|---|---|---|---|
3d | FAK | 18.10 nM | 5-Pyridinyl-1,2,4-triazole with thioacetamide linker | [1] |
GSK-2256098 | FAK | 22.14 nM | Pyrimidine-triazole hybrid | [1] |
PF-562271 | FAK/PYK2 | 1.5 nM/14 nM | Bis-anilinopyrimidine with triazole substituent | [1] |
CEP-37440 | FAK/ALK | 2 nM/3.3 nM | Triazolopyridazine core | [1] |
The methanamine moiety (–CH₂NH₂) in [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride provides a synthetically versatile handle for structural diversification through well-established transformations. The hydrochloride salt form enhances aqueous solubility (critical for biological testing) and crystallinity while protecting the amine from undesired oxidation during storage [4]. Key functionalization strategies include:
The methanamine group's protonation state (pKa ~9–10) ensures significant cationic character at physiological pH, promoting water solubility through salt formation and enabling electrostatic interactions with phosphorylated residues or anionic membrane surfaces [4] [8]. This versatility facilitates rapid SAR exploration around the triazole core, accelerating lead optimization in drug discovery programs.
Table 4: Methanamine Functionalization Reactions and Applications
Transformation | Reagents/Conditions | Product Class | Application in Drug Design |
---|---|---|---|
Reductive Amination | R¹R²C=O, NaBH₃CN, MeOH/CH₂Cl₂ | Secondary Amines | Lipophilicity modulation; membrane penetration |
Amide Coupling | R-COOH, HATU, DIPEA, DMF | Amides | H-bond enhancement; prodrug conjugation |
Sulfonylation | R-SO₂Cl, Pyridine, CH₂Cl₂ | Sulfonamides | Metabolic stability; acidity modulation |
Urea Formation | R-NCO, THF, reflux | Ureas | Rigidity introduction; H-bond network expansion |
Late-Stage C–H Alkylation | Ru-catalyst, alkyl halide, K₂CO₃, 2-MeTHF, 80°C | Remote Alkylated Derivatives | Metabolic soft spot blocking; SAR acceleration |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: